N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
Description
N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 3,5-difluorophenyl group linked to the piperazine core and a 6-methylpyridazin-3-yl substituent. The 3,5-difluorophenyl moiety is a common pharmacophore in medicinal chemistry, enhancing metabolic stability and binding affinity through fluorine’s electronegativity and lipophilicity .
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O/c1-11-2-3-15(21-20-11)22-4-6-23(7-5-22)16(24)19-14-9-12(17)8-13(18)10-14/h2-3,8-10H,4-7H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWZGGPDBZLBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16F2N4O |
| Molecular Weight | 304.31 g/mol |
| IUPAC Name | This compound |
| SMILES Representation | CC1=NN=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)F |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly those related to serotonin and dopamine, which are crucial in neurological disorders.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Studies have shown that compounds with similar structural features possess significant antitumor properties. For example, derivatives of piperazine have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models of disease .
- Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is potential for neuroprotective applications. Compounds similar to this one have shown promise in models of neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival .
Case Studies
Several studies highlight the biological activity of similar compounds:
- Antitumor Study : A recent study evaluated a series of piperazine derivatives against various cancer cell lines. The results indicated that modifications in the phenyl and pyridazine rings could enhance cytotoxicity, with some derivatives achieving IC50 values in the low micromolar range .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of piperazine derivatives. The study demonstrated that certain compounds could significantly reduce edema in animal models of inflammation, suggesting a mechanism involving the inhibition of inflammatory mediators .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities due to its unique structural features. Key properties include:
- Kinase Inhibition : Compounds with similar structures have been studied as kinase inhibitors, which are crucial in cancer therapy. Kinases are enzymes that regulate various cellular processes, and their dysregulation is often implicated in cancer progression. Research has shown that derivatives of piperazine and pyridazine can effectively inhibit specific kinases involved in tumor growth .
- Anticancer Activity : Studies indicate that compounds with piperazine and pyridazine moieties have demonstrated efficacy against several cancer cell lines. For instance, certain derivatives have shown promising IC50 values (the concentration required to inhibit cell growth by 50%) against breast and colon cancer cell lines, suggesting their potential as anticancer agents .
Therapeutic Applications
The therapeutic potential of N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide extends across various medical fields:
- Oncology : Given its kinase inhibition properties, this compound is being investigated for its role in treating various cancers. Its ability to target specific pathways involved in cancer cell proliferation makes it a candidate for further development as an anticancer drug .
- Neurological Disorders : Similar compounds have shown promise in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation. Ongoing research aims to explore these avenues further .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of piperazine derivatives, including this compound, against multiple cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity, with some compounds achieving IC50 values below 100 nM against breast cancer cells .
Case Study 2: Kinase Inhibition
In another study focusing on kinase inhibitors, derivatives similar to this compound were tested against Aurora A kinase. The findings revealed potent inhibition with IC50 values around 0.16 µM, highlighting the compound's potential application in targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3,5-Difluorophenyl)-N-(2-methoxythieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide
This analog () replaces the 6-methylpyridazine ring with a 2-methoxythieno[2,3-b]pyrazine system. Key distinctions include:
- Structural Modifications: The thienopyrazine core introduces sulfur, altering electronic properties and steric bulk compared to pyridazine.
- Physicochemical Data: HRMS: m/z 406.1144 [M + H]+ (vs. unavailable data for the target compound) . NMR: Distinct aromatic proton signals (δ 7.50–6.31 ppm) due to thienopyrazine vs. pyridazine .
- Implications : The methoxy group may enhance solubility but reduce metabolic stability compared to the methyl group in the target compound.
p38 MAP Kinase Inhibitors (e.g., N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine derivatives)
These compounds () share the 3,5-difluorophenyl motif but incorporate an L-alanine ester and a 2-oxopyridinone core. Key differences:
- Therapeutic Use : Explicitly designed for autoimmune/inflammatory diseases, unlike the target compound, which lacks disclosed biological data .
- Molecular Weight : Higher (e.g., ~536 Da for analogs in ) due to the alanine ester and benzoyl extensions .
Trifluoromethyl-Substituted Piperazine Analogs
Example: N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ():
- Substituents : The trifluoromethyl group increases hydrophobicity and metabolic resistance compared to the target compound’s methylpyridazine.
- Synthetic Complexity : Cyclopentyl and tetrahydro-2H-pyran groups introduce conformational rigidity absent in the target compound .
Key Research Insights
- Structural-Activity Relationships (SAR) : Fluorine substitution at the 3,5-positions of the phenyl ring is conserved across analogs, suggesting its critical role in target engagement .
- Metabolic Considerations : The methyl group in pyridazine may offer a balance between lipophilicity and metabolic stability compared to bulkier substituents in other analogs .
- Unanswered Questions : The target compound’s biological targets and pharmacokinetic profile remain uncharacterized, highlighting a gap compared to well-studied p38 inhibitors .
Q & A
Q. What synthetic strategies are effective for preparing N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide?
The compound is typically synthesized via coupling reactions between activated carboxamide intermediates and substituted piperazines. For example, a nucleophilic substitution reaction under anhydrous conditions can link the 3,5-difluorophenyl group to the piperazine core . Key steps include:
Q. How can structural confirmation and purity of the compound be validated?
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme Inhibition : CYP51/CYP5122A1 assays (IC50 ≤ 1 µM) using recombinant Leishmania enzymes .
- Cellular Proliferation : EC50 determination in cancer cell lines (e.g., colon cancer via G2/M arrest) .
Advanced Research Questions
Q. How does the 3,5-difluorophenyl group influence target selectivity in enzyme inhibition?
The electron-withdrawing fluorine atoms enhance π-π stacking with hydrophobic enzyme pockets. Comparative SAR studies show that replacing difluorophenyl with methoxy or trifluoromethyl groups reduces CYP5122A1 inhibition by >10-fold . Molecular docking simulations (e.g., Glide SP scoring) reveal hydrogen bonding between fluorine and Arg-234 in CYP51 .
Q. What strategies mitigate conflicting data between in vitro potency and in vivo efficacy?
- Metabolic Stability : Liver microsome assays (e.g., rat/human) identify rapid clearance due to piperazine oxidation . Solutions include deuterating the piperazine ring or adding steric hindrance (e.g., 6-methylpyridazine) .
- Plasma Protein Binding : Equilibrium dialysis shows >90% binding, requiring dose adjustment in pharmacokinetic models .
Q. How can resistance mechanisms (e.g., in PARP inhibitors) be addressed using structural analogs?
- Quinazoline Hybrids : Introducing 4-hydroxyquinazoline (as in A34) restores PARP1 binding in resistant cell lines by forming additional hydrogen bonds with Asp-766 .
- Linker Modifications : Replacing carboxamide with thioamide (e.g., N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide) improves cellular uptake in ABCB1-overexpressing lines .
Q. What computational methods predict off-target interactions for this compound?
- Pharmacophore Modeling : Matches with dopamine D3 receptor ligands (Ki < 2.6 nM) suggest potential CNS side effects .
- PAINS Filtering : Alerts for thiophene (in thienopyrazine derivatives) indicate risk of assay interference .
Methodological Challenges
Q. How to optimize reaction yields for large-scale synthesis?
Q. What analytical techniques resolve stereochemical impurities in the piperazine core?
Q. How to validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Quantifies stabilization of CYP51 in Leishmania lysates upon compound binding (ΔTm ≥ 4°C) .
- SPR (Surface Plasmon Resonance) : Measures binding kinetics (kon/koff) to dopamine D3 receptors .
Data Contradictions and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
